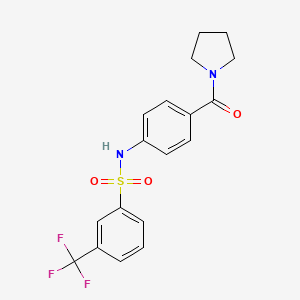

N-(4-(pyrrolidine-1-carbonyl)phenyl)-3-(trifluoromethyl)benzenesulfonamide

Description

N-(4-(pyrrolidine-1-carbonyl)phenyl)-3-(trifluoromethyl)benzenesulfonamide is a sulfonamide derivative characterized by a benzenesulfonamide core substituted with a trifluoromethyl group at the meta position (position 3). The aniline nitrogen is linked to a phenyl group bearing a pyrrolidine-1-carbonyl moiety at the para position.

Properties

IUPAC Name |

N-[4-(pyrrolidine-1-carbonyl)phenyl]-3-(trifluoromethyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17F3N2O3S/c19-18(20,21)14-4-3-5-16(12-14)27(25,26)22-15-8-6-13(7-9-15)17(24)23-10-1-2-11-23/h3-9,12,22H,1-2,10-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIUQIVFRJAHCIY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC(=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17F3N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(pyrrolidine-1-carbonyl)phenyl)-3-(trifluoromethyl)benzenesulfonamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is to first synthesize the pyrrolidine-1-carbonyl phenyl intermediate, which is then reacted with a trifluoromethyl benzenesulfonamide derivative under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or dimethylformamide, and catalysts like palladium or copper complexes to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. These reactors allow for precise control over reaction parameters such as temperature, pressure, and reaction time, which are crucial for the successful synthesis of complex organic compounds. Additionally, the use of automated systems can help streamline the production process and reduce the risk of human error.

Chemical Reactions Analysis

Types of Reactions

N-(4-(pyrrolidine-1-carbonyl)phenyl)-3-(trifluoromethyl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where specific atoms or groups within the molecule are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

Oxidizing agents: Potassium permanganate, chromium trioxide

Reducing agents: Lithium aluminum hydride, sodium borohydride

Catalysts: Palladium, copper complexes

Solvents: Dichloromethane, dimethylformamide

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives with additional functional groups, while reduction reactions may result in the removal of specific functional groups, leading to simpler molecules.

Scientific Research Applications

Anticonvulsant Activity

Research has indicated that compounds similar to N-(4-(pyrrolidine-1-carbonyl)phenyl)-3-(trifluoromethyl)benzenesulfonamide exhibit anticonvulsant properties. A study evaluated various derivatives for their efficacy against seizures induced by maximal electroshock (MES) and pentylenetetrazole in animal models. The presence of the pyrrolidine ring was crucial for enhancing anticonvulsant activity, with several derivatives showing significant protection in MES tests at specific dosages .

Antiviral Properties

Another area of interest is the antiviral activity against viruses such as measles virus (MV). Compounds featuring similar structural motifs have been shown to inhibit viral RNA-dependent RNA polymerase, demonstrating potential as antiviral agents. The trifluoromethyl group contributes to their potency by improving binding affinity to viral targets .

Case Study 1: Anticonvulsant Screening

In a study involving a series of synthesized compounds based on the pyrrolidine framework, researchers tested their anticonvulsant activity using the MES model. Several compounds demonstrated significant protective effects at doses ranging from 100 mg/kg to 300 mg/kg. Notably, one derivative provided protection in both acute and delayed settings, highlighting its potential for treating epilepsy .

| Compound ID | Dose (mg/kg) | MES Protection | Notes |

|---|---|---|---|

| 14 | 100 | Yes | Effective in acute setting |

| 20 | 300 | Yes | Long-lasting effect |

Case Study 2: Antiviral Activity Against Measles Virus

A separate investigation focused on the antiviral properties of structurally related compounds against measles virus. The lead compound demonstrated an EC50 value of 250 nM, indicating potent inhibition of viral replication. This study underscores the importance of structural modifications, such as introducing trifluoromethyl groups, which significantly enhance antiviral activity .

| Compound ID | EC50 (nM) | Viral Target | Effectiveness |

|---|---|---|---|

| Compound 1 | 250 | MV RNA polymerase | High |

| Compound 2 | <100 | MV RNA polymerase | Very High |

Mechanism of Action

The mechanism of action of N-(4-(pyrrolidine-1-carbonyl)phenyl)-3-(trifluoromethyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to changes in cellular processes and biological pathways. The exact mechanism of action depends on the specific context in which the compound is used, and further research is needed to fully elucidate its effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural motifs with N-(4-(pyrrolidine-1-carbonyl)phenyl)-3-(trifluoromethyl)benzenesulfonamide, allowing for comparative analysis:

N-(5-(benzyloxy)-3,4,6-trimethylpyridin-2-yl)-4-(trifluoromethyl)benzenesulfonamide (Compound 17d)

- Structure : Features a pyridine ring instead of a benzene ring in the aniline moiety. Substitutions include benzyloxy, trimethyl groups, and a para-trifluoromethylbenzenesulfonamide .

- Synthesis : Prepared via reaction of 5-benzyloxy-3,4,6-trimethylpyridin-6-amine with 4-(trifluoromethyl)benzenesulfonyl chloride in pyridine .

- Substituents: Benzyloxy and methyl groups may increase steric hindrance, reducing binding affinity in biological systems compared to the pyrrolidine carbonyl group.

4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide

- Structure: Incorporates a pyrazolo[3,4-d]pyrimidine core linked to a chromen-4-one moiety and a fluorophenyl group. The sulfonamide is para-substituted with an amino group and methylated .

- Properties :

- Key Differences: Complexity: The fused heterocyclic system (pyrazolo-pyrimidine-chromenone) likely enhances binding specificity for kinases or topoisomerases, contrasting with the simpler pyrrolidine-phenyl motif in the target compound.

Perfluorinated Benzenesulfonamides (e.g., [52026-59-2], [93819-97-7], [69013-34-9])

- Structure: Contain extensive perfluoroalkyl chains (e.g., pentafluoroethyl, tris(trifluoromethyl)) and phosphonooxy/silylpropyl groups .

- Key Differences: Fluorination: Perfluorinated chains confer extreme hydrophobicity and chemical inertness, whereas the target compound’s trifluoromethyl group balances hydrophobicity without overwhelming polarity.

N-(2-anilinopyridin-3-yl)-4-methylbenzenesulfonamide

- Structure : Features a pyridine-aniline hybrid core and a para-methylbenzenesulfonamide .

- Synthesis : Derived from N2-phenylpyridine-2,3-diamine and 4-methylbenzenesulfonyl chloride .

- Aromatic System: Pyridine-aniline linkage may influence π-π stacking interactions differently than the phenyl-pyrrolidine system.

Structural and Functional Implications

Biological Activity

N-(4-(pyrrolidine-1-carbonyl)phenyl)-3-(trifluoromethyl)benzenesulfonamide, a compound characterized by its unique structural features, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound can be described by the following chemical structure:

- Molecular Formula : C15H16F3N2O2S

- Molecular Weight : 363.36 g/mol

- CAS Number : Not specifically listed but can be referenced through PubChem.

Research indicates that this compound exhibits various biological activities through several mechanisms:

- Inhibition of Enzymatic Activity : The compound has shown potential as an inhibitor of specific enzymes involved in inflammatory pathways and cancer progression. For instance, it may inhibit phosphoinositide 3-kinases (PI3K), which are crucial in cell proliferation and survival pathways .

- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound exhibit significant antimicrobial properties against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) for these compounds were reported as low as 3.12 μg/mL, indicating potent bactericidal effects .

- Neuroprotective Effects : The compound has also been studied for its neuroprotective properties, particularly in models of neurodegeneration. It was observed to prevent neurotoxicity induced by kainic acid in organotypic hippocampal slices, suggesting a role in protecting neuronal integrity under stress conditions .

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various derivatives related to the core structure of this compound. The results are summarized in Table 1 below:

| Compound | Bacterial Strain | MIC (μg/mL) | Remarks |

|---|---|---|---|

| 1 | Staphylococcus aureus | 3.12 | Strong bactericidal effect |

| 2 | Escherichia coli | 5.0 | Moderate activity |

| 3 | Bacillus subtilis | 10.0 | Less effective compared to others |

Neuroprotection Study

In a neuroprotection study, the compound was tested for its ability to mitigate neuronal damage induced by kainic acid. The findings indicated that treatment with this compound significantly reduced cell death and preserved neuronal function as measured by propidium iodide levels and Western blot analysis for phosphorylated AKT and PKA .

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of this compound relevant to its handling in laboratory settings?

- Methodological Answer : Critical properties include hydrogen bond donor/acceptor counts (1 and 5, respectively), topological polar surface area (86.4 Ų), and logP (XlogP = 3), which influence solubility and permeability . Density (~1.5 g/cm³) and molecular weight (367.06 g/mol) are essential for stoichiometric calculations and solvent selection. Safety protocols should account for reactive intermediates (e.g., sulfonyl chlorides) and use fume hoods for volatile byproducts .

Q. What validated analytical methods are recommended for purity assessment and structural confirmation?

- Methodological Answer : Use high-resolution mass spectrometry (HRMS) for exact mass verification (e.g., 367.06036 g/mol) . Nuclear magnetic resonance (NMR) analysis (¹H/¹³C, 2D-COSY) resolves aromatic proton environments and confirms sulfonamide/pyrrolidine connectivity . X-ray crystallography, as demonstrated for related sulfonamides, resolves conformational ambiguities in the solid state . Purity ≥95% can be validated via reverse-phase HPLC with UV detection at 254 nm .

Advanced Research Questions

Q. How can researchers design synthetic routes for this compound, considering the reactivity of the pyrrolidine-carbonyl and trifluoromethyl groups?

- Methodological Answer :

- Step 1 : Couple 3-(trifluoromethyl)benzenesulfonyl chloride with 4-aminophenyl-pyrrolidine-1-carboxylate in pyridine/DMAP, optimizing stoichiometry (1:1.2 molar ratio) to minimize di-sulfonation byproducts .

- Step 2 : Protect the pyrrolidine nitrogen with tert-butyloxycarbonyl (Boc) to prevent undesired side reactions during sulfonamide formation. Deprotect post-synthesis using TFA .

- Step 3 : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexanes) and isolate via column chromatography .

Q. What strategies are effective in resolving contradictory bioactivity data observed in different assay systems for sulfonamide derivatives?

- Methodological Answer :

- Strategy 1 : Conduct orthogonal assays (e.g., SPR vs. cell-based assays) to differentiate target engagement from off-target effects. For example, discrepancies in IC50 values may arise from membrane permeability differences .

- Strategy 2 : Use isotopic labeling (e.g., ¹⁹F NMR) to track compound stability under assay conditions, as trifluoromethyl groups may hydrolyze in acidic media .

- Strategy 3 : Apply structure-activity relationship (SAR) studies by synthesizing analogs (e.g., replacing trifluoromethyl with cyano) to isolate contributions of specific functional groups .

Q. How should researchers approach crystallographic characterization to resolve ambiguities in sulfonamide group conformation?

- Methodological Answer :

- Step 1 : Grow single crystals via vapor diffusion (e.g., dichloromethane/pentane) and collect data using a synchrotron source (λ = 0.71073 Å) .

- Step 2 : Refine structures using SHELXL, focusing on torsional angles between the sulfonamide and pyrrolidine moieties. Compare with Cambridge Structural Database entries (e.g., CCDC 876213) to identify atypical conformations .

Q. What statistical experimental design frameworks are suitable for optimizing reaction conditions in multi-step syntheses involving sensitive functional groups?

- Methodological Answer :

- Framework : Apply Design of Experiments (DoE) with response surface methodology (RSM) to optimize temperature, catalyst loading, and solvent polarity. For example, a central composite design can identify non-linear relationships between reaction time and yield .

- Validation : Use ANOVA to assess factor significance (p < 0.05) and Monte Carlo simulations to predict robustness under scale-up conditions .

Q. What safety considerations are critical when handling this compound's reactive intermediates during scale-up?

- Methodological Answer :

- Consideration 1 : Use explosion-proof equipment for reactions involving sulfonyl chlorides, which may release SO₂ gas. Monitor pressure in sealed systems .

- Consideration 2 : Implement quenching protocols (e.g., slow addition to ice-cold water) for excess reagents like DMDAAC or APS, which are hygroscopic and exothermic .

- Consideration 3 : Store intermediates under inert gas (Ar/N₂) to prevent oxidation of the pyrrolidine nitrogen .

Data Contradiction Analysis

Q. How to address discrepancies in reported logP values for structurally similar sulfonamides?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.